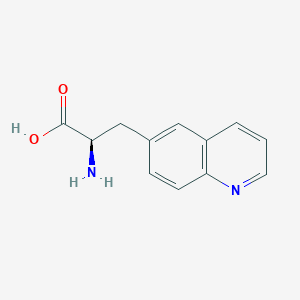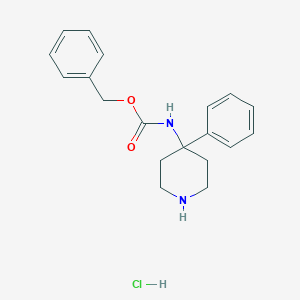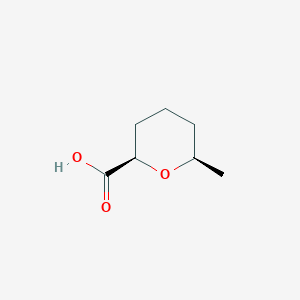
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a pyridine ring at the 3-position and a carboxylic acid group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pyridine-substituted alkene, followed by functional group transformations to introduce the carboxylic acid group. The reaction conditions typically involve the use of catalysts, such as palladium or nickel, and reagents like Grignard reagents or organolithium compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-substituted ketones, while reduction can produce cyclobutane alcohols .
Aplicaciones Científicas De Investigación
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the pyridine ring.
3-(Pyridin-2-yl)cyclobutane-1-carboxylic acid: A positional isomer with the pyridine ring at the 2-position.
3-(Pyridin-4-yl)cyclobutane-1-carboxylic acid: Another positional isomer with the pyridine ring at the 4-position.
Uniqueness
3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the cyclobutane ring and the pyridine moiety provides a distinct structural framework that can be exploited in various applications .
Propiedades
Número CAS |
1525749-22-7 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-9)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5H2,(H,12,13) |
Clave InChI |
TYRHLJWKUYMNCM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1C(=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)





![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)


![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)



![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
